Trimellitic anhydride

Catalog No.
S573628
CAS No.
552-30-7
M.F
C9H4O5
M. Wt
192.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimellitic anhydride

CAS Number

552-30-7

Product Name

Trimellitic anhydride

IUPAC Name

1,3-dioxo-2-benzofuran-5-carboxylic acid

Molecular Formula

C9H4O5

Molecular Weight

192.12 g/mol

InChI

InChI=1S/C9H4O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H,(H,10,11)

InChI Key

SRPWOOOHEPICQU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Sol at 25 °C: 0.002 g/100 g carbon tetrachloride; 0.06 g/100 g ligroin; 0.4 g/100 g mixed xylenes; 15.5 g/100 g dimethyl formamide; 49.6 g/100 g acetone; 21.6 g/100 g ethyl acetate
36.5 g/100 g 2-butanone at 25 °C; 38.4 g/100 g cyclohexanone at 25 °C; 0.06 g/100 g mineral spirits at 25 °C
Solubility in water: reaction

Synonyms

1,3-Dihydro-1,3-dioxo-5-Isobenzofurancarboxylic Acid;1,2,4-Benzenetricarboxylic Acid Anhydride; 1,2,4-Benzenetricarboxylic Acid Cyclic 1,2-Anhydride; Trimellitic Acid Anhydride; 1,2,4-Benzenetricarboxylic Acid 1,2-Anhydride; 1,2,4-Benzenetricarboxyl

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O

Precursor for Polymer Synthesis:

TMA is a vital building block for the synthesis of various polymers, including:

  • Epoxy resins: These versatile resins are widely used in research due to their excellent adhesive properties, chemical resistance, and mechanical strength. TMA reacts with diamines to form the epoxy backbone, enabling researchers to tailor the resin's properties for specific applications. [Source: National Center for Biotechnology Information, ""]
  • Polyimides: These high-performance polymers possess outstanding thermal stability, making them ideal for applications in electronics and aerospace research. TMA can be used to create polyimides with specific characteristics by reacting with various diamines and dianhydrides. [Source: ScienceDirect, ""]

Functionalization of Materials:

TMA can be used to introduce functional groups onto various materials, enabling researchers to modify their surface properties and interactions with other molecules. This opens doors for diverse applications such as:

  • Biomolecule immobilization: By creating reactive sites on surfaces, TMA facilitates the attachment of biomolecules like enzymes, antibodies, and proteins. This allows researchers to study their interactions with other molecules or develop biosensors for specific analytes. [Source: American Chemical Society, ""]
  • Drug delivery systems: TMA can be used to modify drug carriers, enabling controlled release and targeting of drugs to specific sites within the body. This holds significant potential for enhancing the efficacy and safety of drug treatments. [Source: National Institutes of Health, ""]

Trimellitic anhydride is an organic compound with the chemical formula C9H4O5C_9H_4O_5. It is the cyclic anhydride of trimellitic acid and appears as a colorless to white solid. This compound is primarily produced through the air-oxidation of 1,2,4-trimethylbenzene and is notable for its role as a precursor in the manufacture of various polymers, polyesters, agricultural chemicals, and dyes. Annually, several thousand tons of trimellitic anhydride are produced, particularly for use in plasticizers for polyvinyl chloride .

TMA is a respiratory irritant and can cause skin and eye sensitization. Exposure can lead to non-cardiogenic pulmonary edema (fluid buildup in the lungs) and immunological responses []. The National Institute for Occupational Safety and Health (NIOSH) recommends handling TMA with extreme caution due to its potential health risks [].

  • Acute Toxicity: Data available suggests moderate to high acute toxicity upon inhalation, ingestion, or skin contact [].
  • Chronic Toxicity: Carcinogenicity studies are not conclusive, but chronic exposure is a concern due to potential respiratory issues [].

Trimellitic anhydride is reactive and can hydrolyze slowly in the presence of water to form trimellitic acid. This reaction can become vigorous if local heating occurs. The compound reacts exothermically with water, leading to the release of heat . Additionally, it can react with bases and strong oxidizing agents, which can result in hazardous conditions .

The primary method for synthesizing trimellitic anhydride involves the air-oxidation of 1,2,4-trimethylbenzene. This process typically occurs at elevated temperatures and requires careful control of conditions to ensure optimal yield and purity . Other methods may involve chemical transformations that yield trimellitic anhydride from related compounds.

Trimellitic anhydride has a wide range of applications:

  • Plasticizers: It is extensively used in the production of plasticizers for polyvinyl chloride.
  • Polymer Production: The compound serves as a building block for various polymers and polyesters.
  • Agricultural Chemicals: It is utilized in the formulation of certain agricultural products.
  • Dyes: Trimellitic anhydride plays a role in dye manufacturing processes .

Studies indicate that trimellitic anhydride can interact with various biological systems, leading to allergic sensitization and irritation. In particular, its ability to form haptens through protein interactions raises concerns about its potential effects on human health. Research has shown that individuals exposed to trimellitic anhydride may develop respiratory issues or skin reactions over time .

Trimellitic anhydride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Trimellitic AcidC9H6O6C_9H_6O_6Hydrolyzed form; more soluble in water than its anhydride
Maleic AnhydrideC4H2O3C_4H_2O_3Used in resins; has different reactivity patterns
Phthalic AnhydrideC8H4O3C_8H_4O_3Commonly used in plasticizers; lower toxicity
Succinic AnhydrideC4H4O3C_4H_4O_3Used in food additives; less allergenic potential
1,2,4-Benzenetricarboxylic Acid AnhydrideC9H6O5C_9H_6O_5Similar structure; used in similar applications

Trimellitic anhydride's unique properties include its specific reactivity profile and its role as a precursor for specialized polymers. Its ability to cause allergic reactions sets it apart from some similar compounds that may not have the same level of biological activity or toxicity .

Physical Description

Crystals or off-white flakes. (NTP, 1992)
DryPowder; OtherSolid; PelletsLargeCrystals
COLOURLESS CRYSTALS OR POWDER.
Colorless solid as crystals or off-white flakes.
Colorless solid.

Color/Form

Crystals
Colorless solid

XLogP3

0.8

Boiling Point

464 to 473 °F at 14 mm Hg (NTP, 1992)
390.0 °C
390 °C
at 1.87kPa: 240-245 °C
464-473°F at 14 mmHg

Flash Point

440.6 °F (NTP, 1992)
227 °C o.c.
440.6°F

Vapor Density

6.6 (NTP, 1992) (Relative to Air)
Relative vapor density = 6.6 (air =1)
Relative vapor density (air = 1): 6.6
6.6

Density

1.55 at 68 °F (NTP, 1992)
1.55 at 68°F

Melting Point

329 to 336 °F (NTP, 1992)
162.0 °C
161-163.5 °C
329-336°F
322°F

UNII

80T61EUU7H

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Mechanism of Action

... Trimellitic anhydride (TMA) and trimellitic acid (TMLA) are structurally similar ... Studies on stability of TMA in water suggest complete hydrolysis occurs in less than ten minutes. Since TMA rapidly forms TMLA under the conditions used to test its toxicity, the toxicities of TMA and TMLA are believed to be the same with a few exceptions. Specifically, the alergic symptoms (both respiratory and dermal sensitization) of TMA are directly attributable to the reaction of TMA with free amines within proteins to form haptens, which when present at sufficiently high levels in tissues can produce sensitization. TMLA does not react with proteins to form haptens ... In addition to the immunological differences, there may be some slight quantitative differences in reactions at the site of contact. While both materials cause slight irritation of the skin and are severe eye irritants, there appears to be a difference in the magnitude of response. This difference in the magnitude of irritation may be attributable to the heat of hydrolysis of the anhydride. With the exception of the immunological and site of contact effects, all other endpoints are expected to be the same.
Occupational inhalation of trimellitic anhydride (TMA) apparently results in an antibody response with specificity for unique new antigenic determinants which arise from the coupling of TMA with autologous resp tract proteins.
... Sensitization with trimellitic anhydride (TMA) led to decreased lung function parameters during and within 1 hr after challenge as compared to non-sensitized rats. Alveolar macrophages (AM) depletion alleviated the TMA-induced drop in lung function parameters and induced a faster recovery compared to sham-depleted TMA-sensitized rats. It also decreased the levels of serum IgE 24 hr after challenge, but did not affect the sensitization-dependent increase in lung lavage fluid IL-6 and tissue TNF-alpha levels. AM depletion augmented the TMA-induced tissue damage and inflammation 24 hr after challenge.
... In the TNF-alpha knockout TNF-alpha-/- (B6;129S-Tnftm1Gk1) mice, the repetition of the trimellitic anhydride (TMA) challenges enlarged the extent of the late phase of contact hypersensitivity (CHS), but less than those in TNF-alpha+/+ mice. Injection of anti-TNF-alpha antibody into the peritoneal cavity of Balb/c mice significantly decreased the extent of the late phase of CHS. Subcutaneous injection of anti-IgE antibody into Balb/c mice also decreased the extent of the late phase of CHS in dose-dependent manner. Histologically, infiltration of polymorphonuclear leukocytes and eosinophils was more pronounced in repeatedly TMA-challenged TNF-alpha+/+ and Balb/c mice than in the TNF-alpha-/- mice and anti-TNF-alpha or anti-IgE antibodies treated Balb/c mice.
A rat bioassay has been developed to provide an objective approach for the identification and classification of respiratory allergy using trimellitic anhydride (TMA), which is a known respiratory tract irritant and asthmagen. Particular emphasis was placed on the study of route-of-induction-dependent effects and their progression upon inhalation challenge with TMA (approximately 23 mg/cu m for a duration of 30 min), which included analysis of specific and non-specific airway hyperreactivity and pulmonary inflammation initiated and sustained by immunological processes. Refinement of the bioassay focused on procedures to probe changes occurring upon challenge with TMA or methacholine aerosols using physiological, biochemical and immunological procedures. Following challenge with TMA, the rats sensitized to TMA showed marked changes in peak inspiratory and expiratory air flows and respiratory minute volume. In these animals, a sustained pulmonary inflammation occurred, characterized by specific endpoints determined in bronchoalveolar lavage (lactate dehydrogenase, protein, nitrite, eosinophil peroxidase, myeloperoxidase). When compared with the naive controls, lung weights were increased significantly, as were the weights of lung-associated lymph nodes following inhalation induction and auricular lymph nodes following topical induction. The extent of changes observed was equal or more pronounced in animals sensitized epicutaneously (day 0:150 uL vehicle/50% TMA on each flank, day 7; booster administration to the skin of the dorsum of both ears using half the concentration and volume used on day 0) when compared with rats sensitized by 5 x 3 hr/day inhalation exposures (low dose: 25 mg TMA/cu m, high dose: 120 mg TMA/cu m). In summary, the findings support the conclusion that the Brown Norway rat model is suitable for identifying TMA as an agent that causes both an immediate-type change of breathing patterns and a delayed-type sustained pulmonary inflammatory response. However, it remains unresolved whether the marked effects observed in the topically sensitized rats are more related to a route-of-induction or dose-dependent phenomenon.
CD4+ T cells expressing type 2 cytokines have been implicated in the pathogenesis of asthma to high-molecular-weight allergens. Topical exposure of BALB/c strain mice to low-molecular-weight chemical contact and respiratory allergens stimulates type 1 and type 2 cytokine secretion phenotypes, respectively. ... To examine the relative frequencies of cytokine-positive CD4+ and CD8+ T cells and their contributions to these cytokine secretion profiles. ...draining auricular lymph nodes were isolated 13 days after initiation of topical exposure of female BALB/c strain mice to chemical allergen, or to vehicle alone. The frequency of intracellular cytokine (IL-4 and IFN-gamma)-positive CD4+ and CD8+ lymphocytes was enumerated by flow cytometry. The relative contribution of CD4+ and CD8+ cells to cytokine secretion profiles was assessed by negative selection. ... Exposure to allergen resulted in an increased frequency of both IFN-gamma+ CD4+ and CD8+ lymphocytes, although there were no marked differences between trimellitic anhydride (TMA)- and 2,4-dinitrochlorobenzene (DNCB)-activated lymph node cells. Treatment with TMA induced approximately five times as many IL-4+ CD4+ cells as did exposure to DNCB. This pattern of cytokine staining was also observed for a further pair of contact and respiratory allergens; respectively, formalin and fluorescein isothiocyanate. ...These data demonstrate that the divergent immune responses induced in mice by different classes of chemical allergen are independent of changes in the frequency of IFN-gamma+ cells, but are associated with differential frequencies of IL-4-expressing CD4+ T cells.

Vapor Pressure

4e-06 mm Hg at 77 °F (NTP, 1992)
9.86e-06 mmHg
9.86X10-6 mm Hg at 25 °C (est)
Vapor pressure at 25 °C: negligible
0.000004 mmHg

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Impurities

Trimellitic acid (TMLA)

Other CAS

552-30-7

Associated Chemicals

Trimellitic acid;528-44-9

Wikipedia

Trimellitic anhydride

Biological Half Life

... Biological half-lives /in rats/ ranging from 3 to 46 days were estimated ... Specific half-lives for trimellitic anhydride in the lungs were estimated to be 21 days in male rats and 16 days in female rats ... In lung associated lymph nodes, half-lives of 13 and 33 days were estimated for male and female rats, respectively ...

Methods of Manufacturing

By oxidation of pseudocumene to trimellitic acid followed by dehydration
Prepared by subliming trimellitic acid above its melting point; ... by heating crude trimellitic acid with V2O5: McKinnis, US 2998431 (1959 to Union Oil of California).
3-Xylene is carbonylated with carbon monoxide in the presence of boron trifluoride and hydrogen fluoride to form 2,4-dimethylbenzaldehyde. 2,4-Dimethylbenzaldehyde is decomplexed from the acids, purified, and oxidized to trimellitic acid. Trimellitic acid is subjected to normal dehydration and purification steps to obtain high quality trimellitic anhydride.
... Liquid-phase catalytic oxidation of 1,2,4-trimethylbenzene (pseudocumene) with air (Amoco method). An alternative process involves oxidation with 7% nitric acid at 170-190 °C and 2MPa, but it is inefficient compared with the air oxidation method.

General Manufacturing Information

All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Printing ink manufacturing
Textiles, apparel, and leather manufacturing
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-: ACTIVE

Analytic Laboratory Methods

Gas chromatographic determination of trimellitic anhydride (tma) via direct conversion of tma to trimethyl 1,2,4-benzenetricarboxylate in air samples.
Method: OSHA 98; Procedure: high performance liquid chromatography using ultraviolet detector; Analyte: trimellitic anhydride; Matrix: air; Detection Limit: 0.623 ug/cu m.
Method: NIOSH 5036, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: trimellitic anhydride; Matrix: air; Detection Limit: 2 ug per sample.

Storage Conditions

Dry. Separated from bases and strong oxidants. Ventilation along the floor.

Interactions

... Ozone (3 ppm for 3 hr) caused an increase in -log PC300 at 1 hr after exposure, with return of -log PC300 to control levels at 8 hr. Ozone also increased baseline RL at 8 hr. trimellitic anhydride (TMA) challenge increase -log PC300 in TMA-sensitized guinea pigs at 8 hr after challenge from 3.85 +/- 0.09 to 4.11 +/- 0.09. Ozone exposure prior to TMA challenge prevented the induction of airway hyperresponsiveness with a mean -log PC300 of 3.51 +/- 0.20, which was not different from that of control TMA-sensitized group. Baseline lung resistance was significantly higher in ozone-pretreated animals after TMA challenge when compared to those of either control or challenged with TMA alone. Ozone had no effect on TMA challenge-induced BAL eosinophilia and neutrophilia.
... Before challenge, sensitized animals were pretreated iv with inhibitors of different mediators: pyrilamine (antihistamine: 2 mg/kg, indomethacin (cyclooxygenase inhibitor: 10 mg/kg), OKY-046 (thromboxane synthetase inhibitor: 30 mg/kg), ICI-198,615 (leukotriene receptor antagonist: 10-6 mol/kg), ketanserin (5-HT2 receptor antagonist: 1 mg/kg), or azelastine ("antiallergic agent": 1 mg/kg). Intratracheal instillation of trimellitic anhydride conjugated to guinea pig serum albumin (TMA-GPSA) induced a slowly progressing increase in lung resistance (RL) and produced extravasation of Evans blue dye at all airway levels in sensitized animals. Pyrilamine and azelastine abolished the increase in RL induced by TMA-GPSA until 2.5 min after the challenge. Indomethacin and OKY-046 significantly attenuated the increase in RL 3 min after the challenge. ICI-198,615 and ketanserin did not significantly affect the increase in RL. Extravasation of Evans blue dye induced by TMA-GPSA was decreased by pyrilamine, azelastine and ICI-198,615 in main bronchi and intrapulmonary airways. Indomethacin, OKY-046 and ketanserin did not significantly affect the extravasation of dye into the airway tissue.
... Both IgE and IgG anti-trimellitic anhydride antibodies started to rise between weeks 1 and 3 after immunisation, reached their highest levels 7 weeks after sensitisation with 3% of TMA and then started to decline. Betamethasone and cyclosporin A (CsA) given orally over the time of sensitisation (8 days in total) inhibited the development of specific IgE and IgG anti-TMA antibodies. Betamethasone given 10-17 days after sensitisation attenuated the IgE and IgG antibody responses as well while treatment with CsA after sensitisation had no effect on the production of specific antibodies. Levels of total IgE and IgG were not affected except for a small decrease in total IgE using medium-dose betamethasone after sensitisation.
... Guinea pigs pretreated with cobra venom factor (CVF) had significantly reduced amounts of complement component C3 in the lavage fluid 24 hours after trimellitic anhydride (TMA) conjugated to guinea pig serum albumin challenge. Pretreatment with CVF did not affect the immediate TMA-induced bronchoconstriction nor the TMA-induced microvascular leakage. In animals depleted of the complement system by pretreatment with CVF the TMA-induced increase in mononuclear cells, total white blood cells, red blood cells, and EPO activity in the bronchoalveolar lavage was significantly reduced.
... Exposure to 0.5 mg/cu m trimellitic anhydride produced hemorrhagic foci of the lung and increased antibody levels in rats treated for six hours/day, five days/week for two weeks ... Estrogen treatment reduced the number of lung foci in both male and female rats, while testosterone treatment had no effect.

Dates

Modify: 2023-08-15

Ginkgolide B treatment regulated intestinal flora to improve high-fat diet induced atherosclerosis in ApoE

Zhiyang Lv, Xin Shan, Qingbo Tu, Jie Wang, Jing Chen, Yuwei Yang
PMID: 33341056   DOI: 10.1016/j.biopha.2020.111100

Abstract

Intestinal flora plays a major role in cardiovascular diseases, like atherosclerosis (AS). Ginkgolide B (GB), a natural substance extracted from Ginkgo biloba L., is recently acknowledged as a potential therapeutic drug of AS. However, the underlying mechanism of GB is not fully clear. Thus, we evaluated whether the antiatherosclerotic effect of GB was related to alterations in gut microbial structure and if so, whether specific bacterial taxa contributed to the beneficial effects of GB. We constructed a high fat diet (HFD)-induced ApoE
mice model to explore the antiatherosclerotic effects of GB. The effects of GB on lipid metabolism, hypoglycemia, inflammation and gut barrier integrity were also investigated. Then HFD inventories and high throughput sequencing of the V3-V4 region of the bacterial 16S ribosomal RNA gene were used to characterize how GB modulated gut microbiome composition. We found that HFD-induced dyslipidemia, inflammation, increased atherosclerotic plaque and gut barrier dysfunction were reduced by GB treatment. Moreover, GB treatment obviously inhibited the mRNA level and protein expression of FMO3, and then decreased the concentrations of TMA and TMAO, which was related to changes of gut microbiota in HFD-fed mice. Modulation of gut microbiota, specifically the increased abundance of Bacteroides and decreased abundance of Helicobacter, might contribute to the antiatherosclerotic effects of GB. Our findings first support the therapeutic value of GB on gut microbiota manipulation in treating AS, which still need to further study.


Dae Woon Choi, Sun Young Jung, So-Young Lee, Dong-Hwa Shon, Hee Soon Shin
PMID: 33185498   DOI: 10.1089/jmf.2020.4767

Abstract

Allergic disorders, including atopic dermatitis (AD), are closely linked to the activation of type 2 helper T (Th2) cells. The aim of this study was to investigate the possibility of using
fructus extract (RMFE) for AD treatment in the AD-like mouse model induced by treatment with trimellitic anhydride (TMA). Oral treatment of RMFE reduced the increase in ear thickness and suppressed inflammatory cytokine expression (interleukin [IL]-1
and tumor necrosis factor [TNF]-
) and Th2-associated immune responses (immunoglobulin [Ig] E and IL-4) in mouse ears. Furthermore, messenger RNA (mRNA) expression levels such as IL-4, IL-5, and IL-13, in draining lymph nodes were decreased by RMFE. Furthermore, we found that RMFE increased the level of heme oxygenase-1 (HO-1) through ERK and p38 pathways, reducing IL-2 production and CD4
T cell proliferation, and inhibited STAT6 phosphorylation. Therefore, this study suggested that RMFE could be an effective treatment of AD induced by Th2-mediated immune responses by suppressing proliferation of CD4
T cells via increased HO-1.


Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs

Debajyoti Ghosh, Jonathan A Bernstein
PMID: 32594360   DOI: 10.1007/s12016-020-08801-w

Abstract

Acid anhydrides are used by chemical industries as plasticizers. Trimellitic acid (TMA) is an acid anhydride widely utilized in factories to produce paints, varnishes, and plastics. In addition to causing direct irritant effects, TMA can augment antibody responses in exposed factory workers leading to occupational asthma. Therefore, industries producing TMA have implemented occupational immunosurveillance programs (OISPs) to ensure early diagnosis and medical management, involving exposure reduction/ complete removal of sensitized workers from exposure areas. Multiple animal models (mice strains, rat stains, guinea pig, swine) with different exposure patterns (dermal, nasal, vapor inhalation exposures for different time frames) have been described to elucidate the pathophysiology of TMA exposure. In TMA factories, in spite of implementing advanced environmental controls and personal protective measures to limit exposure, workers become TMA-sensitized. Animal models revealed sIgG, sIgE, sIgA, and sIgM along with pulmonary lesions, cellular infiltrates, alveolar hemorrhage, and pneumonitis associated with TMA exposure. Molecular studies showed involvement of specific functional gene clusters related to cytokine and chemokine responses, lung remodeling, and arginase function. However, thus far, there is no evidence supporting fetotoxic or carcinogenic effects of TMA. OISP data showed IgG and IgE responses in exposed factory workers. Interestingly, timelines for detectable sIgG response, in conjunction with its magnitude, have been shown to be a predictor for future sIgE response. OISPs have been very successful so far at creating a healthy and safe working environment for TMA-exposed factory workers. Graphical Abstract Trimellitic Acid (TMA), used to produce paints, varnishes and plastics, can cause irritant-mediated and immune-mediated occupational health problems. NCBI pubmed search indicated that multiple animal models (different animal types, with chronic vs. acute exposure type, using TMA dust/suspension applied via dermal or other routes) have been used by investigators to elucidate the pathobiology of TMA-exposure. Several outcomes have been measured including humoral, lung/ airway, lymph nodes and dermal/ ear thickening responses. Studies on human subjects have been conducted mostly as parts of Occupational immunosurveillance programs (OISPs) implemented to identify TMA-sensitized workers (using ImmunoCAP and Skin prick testing), monitoring them longitudinally and their medical management including exposure reduction/ complete removal of sensitized workers from exposure areas. Clinical management also includes identification of irritant-induced and/ or immune-mediated outcomes of TMA occupational exposure. Collectively, these studies have led to important insights into the pathomechanism of TMA-exposure and have been very successful at creating a safe working environment for TMA-exposed factory workers.


Safety Assessment of Trimellitic Anhydride Copolymers as Used in Cosmetics

Monice M Fiume, Wilma F Bergfeld, Donald V Belsito, Ronald A Hill, Curtis D Klaassen, Daniel C Liebler, James G Marks Jr, Ronald C Shank, Thomas J Slaga, Paul W Snyder, Lillian J Gill, Bart Heldreth
PMID: 33203270   DOI: 10.1177/1091581820958690

Abstract

The Expert Panel for Cosmetic Ingredient Safety (Panel) assessed the safety of 6 trimellitic anhydride copolymers as used in cosmetics. These ingredients are related as copolymers in that they all share trimellitic anhydride (ie, 1,2,4-benzenetricarboxylic acid anhydride) as a monomer, are reported to function as film formers in cosmetics, and are reported to be primarily used in nail products. Very limited safety data were available or submitted. The Panel concluded that Adipic Acid/Neopentyl Glycol/Trimellitic Anhydride Copolymer and Phthalic Anhydride/Trimellitic Anhydride/Glycols Copolymer are safe in nail product formulations in the present practices of use and concentration, but the data are insufficient to make a determination of safety on the use of these 2 ingredients in all other types of cosmetic formulations. The Panel also concluded that the available data are insufficient to make a determination that the remaining trimellitic anhydride copolymers are safe for use in cosmetic formulations.


Synthesis and characterization of novel trimellitic anhydride isothiocyanate-cross linked chitosan hydrogels modified with multi-walled carbon nanotubes for enhancement of antimicrobial activity

Nadia A Mohamed, Nouf F Al-Harby, Mawaheb S Almarshed
PMID: 30930265   DOI: 10.1016/j.ijbiomac.2019.03.195

Abstract

Novel trimellitic anhydride isothiocyanate was successfully synthesized and utilized in various concentrations to obtain four novel cross linked chitosan hydrogels H
-H
. Three multi-walled carbon nanotube (MWCNT) biocomposites based on H
were also prepared. Their structures were proven by elemental analysis, FTIR, XRD, SEM and TEM. They were found to be pH- and temperature-responsive materials. Their swell abilities appreciably depend on their cross linking moiety contents and MWCNTs concentration. They are more potent against Bacillis subtilis, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Geotrichum candidum, Candida albicans, Aspergillus fumigatus, and Syncephalastrum racemosum than chitosan as judged by their greater inhibition zone diameters and their lower minimum inhibitory concentration (MIC) values. Their antimicrobial activities increased with increasing their cross linking moiety contents. They showed a better potency against Gram-positive than Gram-negative bacteria. The hydrogel H
and H
/MWCNT composites have comparable or even higher activities than the reference bactericides or fungicides against some of tested microbes. Thus, combination between chitosan and the functionalized groups of the incorporated cross linker as well as MWCNTs in one system has efficiently improved the chitosan features. It is a good way for attaining adequate systems as antimicrobial agents that can be taken as promising candidates in biomedical fields.


An in vitro coculture system for the detection of sensitization following aerosol exposure

Aline Chary, Tommaso Serchi, Elisa Moschini, Jennifer Hennen, Sebastien Cambier, Janine Ezendam, Brunhilde Blömeke, Arno C Gutleb
PMID: 30791047   DOI: 10.14573/altex.1901241

Abstract

The aim of the study was to develop an in vitro model that mimics the alveolar-capillary barrier and that allows assessment of the respiratory sensitizing potential of respiratory sensitizers. The 3D in vitro model cultured at the air liquid interface consists of alveolar type II epithelial cells (A549), endothelial cells (EA.hy926), macrophage-like cells (PMA-differentiated THP-1) and dendritic-like cells (non-differentiated THP-1). This alveolar model was exposed apically to nebulized chemical respiratory sensitizers (Phthalic Anhydride (PA) and TriMellitic Anhydride (TMA)) or irritants (Methyl Salicylate (MeSa) and Acrolein (Acr)) at concentrations inducing at maximum 25% of cytotoxicity. The exposure to respiratory sensitizers induced dendritic cells activation and a specific cytokine release pattern, while the irritants did not. In addition, the cell surface marker OX40L was determined for dendritic like cells activation to identify high molecular weight allergens. With this in vitro model we can postulate a set of promising markers based on the studied compounds that allow the discrimination of chemical respiratory sensitizers from irritants.


Effect of prenatal exposure to combined immunosuppressive agrochemicals in a mouse model of allergic airway inflammation

Risako Tajiki-Nishino, Yuko Watanabe, Tomoki Fukuyama
PMID: 30773519   DOI: 10.1292/jvms.18-0641

Abstract

The aim of this study is to identify the combined effect of multiple chemicals to the development of allergy. In this study, the effect of prenatal exposure to an organochlorine agent methoxychlor (MXC) and/or an organophosphate agent parathion (PARA) on trimellitic anhydride-induced allergic airway inflammation was examined in mice. Eosinophil infiltration in the bronchoalveolar lavage fluid (BALF) was significantly enhanced by MXC + PARA exposure compared to that of the control, MXC, and PARA groups. In the hilar lymph node, only slight increases in B-cell infiltration, as well as IL-6 and IL-9 secretions were observed in MXC + PARA group, and no effect was observed in the individual treatment groups. Our findings imply that prenatal exposure to some combinations of multiple chemicals may exacerbate the allergic inflammatory responses including eosinophils and cytokine production.


Anti-Inflammatory Effects of Cold Thermal Therapy on Allergic Skin Inflammation Induced by Trimellitic Anhydride in BALB/c Mice

Chun Hua Piao, Minjoo Kim, Thi Tho Bui, Eunjin Hyeon, Yanjing Fan, Chang Ho Song, Hwan-Jeong Jeong, Ok Hee Chai
PMID: 30833826   DOI: 10.1155/2019/1936769

Abstract

Cold and hot thermal therapies are widely used as a traditional therapy in many cultures and are often prescribed in the treatment of various musculoskeletal and neurological conditions which present themselves to primary care physicians. However, there are no reports that investigated either the effects of cold and hot thermal therapies on the skin inflammation of trimellitic anhydride- (TMA-) induced dermatitis-like contact hypersensitivity (CHS) mouse model, or the mechanism of thermal therapy on allergic skin inflammation. Therefore, in this study, to reveal the anti-inflammatory effect of thermal therapy and its mechanism on TMA-induced CHS, we analyzed ear-swelling response (ear edema), vascular permeability, serum IgE levels, histological examination, and histamine and Th2 cytokine levels. Cold thermal therapy reduced the ear-swelling response, the vascular permeability, the serum IgE levels, and the infiltration of eosinophils and mast cells as well as the mast cell degranulation. To determine the mechanism by which cold thermal therapy inhibits allergic skin inflammation, detailed studies were carried out revealing that cold thermal therapy suppressed IL-4 and IL-5 secretion and mast cell activation. These results indicated that cold thermal therapy cures skin inflammation of TMA-induced CHS by decreasing Th2 cytokine release, especially IL-4 and IL-5, and mast cell activation. These data suggest that new insight into the mechanism of robust therapeutic effects of cold thermal therapy against allergic dermatitis, and cold thermal therapy may prove to be a useful therapeutic modality on allergic inflammatory diseases as traditional use as well as Th2- or mast cell-mediated allergic responses.


Alleviation of Atopic Dermatitis Lesions by a Benzylideneacetophenone Derivative via the MAPK Signaling Pathway

Bongjun Sur, Seungmin Kang, Mijin Kim, Seikwan Oh
PMID: 30729380   DOI: 10.1007/s10753-019-00971-w

Abstract

This experiment was conducted to investigate the effects of a benzylideneacetophenone derivative ((2E)-3-(4-hydroxy-3-methoxyphenyl)phenylpro-2-en-l-one (JC3)) on trimellitic anhydride (TMA)-induced atopic dermatitis (AD)-like symptoms in mice. To induce AD, the dorsal skins of mice were treated with 5% TMA on day 0 and both ears were treated with 5% TMA on day 5 and with 2% TMA from day 6 to day 14. JC3 (1, 5, 10 mg/kg, i.p.) was treated once daily from day 9 to day 14 before TMA treatment. Histological analysis was performed and auricular lymph node weights, ear thicknesses, skin water contents, scratching behaviors, and serum immunoglobulin (IgE) and IFN-γ, and interleukin-4 (IL-4) levels in serum and ear tissues were determined. In addition, the anti-AD activity of JC3 was investigated on phorbol 12-myristate 13-acetate (PMA)-stimulated human mast cells (HMC-1 cells) derived from patients. Levels of TNF-α, IL-4, and mitogen-activated protein kinase (MAPK) were investigated after treating cultured cells with JC3. Treating mice with JC3 (10 mg/kg) significantly decreased ear thicknesses, lymph node weights, skin scores, skin water contents, scratching behavior, and IFN-γ, IL-4 cytokine levels, and serum IgE levels. Moreover, treatment with JC3 (10 mg/kg) significantly decreased serum and ear tissues levels of IFN-γ and IL-4 in AD mice. Furthermore, treatment with JC3 at 10 μg/ml reduced TNF-α and IL-4 levels and decreased MAPK phosphorylation in the HMC-1 cells. The results of this study provide a molecular basis for developing new therapeutics for the treatment of various inflammatory diseases, such as, eczema, asthma, and AD.


Piperine Ameliorates Trimellitic Anhydride-Induced Atopic Dermatitis-Like Symptoms by Suppressing Th2-Mediated Immune Responses via Inhibition of STAT6 Phosphorylation

Dae Woon Choi, Sun Young Jung, Dong-Hwa Shon, Hee Soon Shin
PMID: 32392825   DOI: 10.3390/molecules25092186

Abstract

Atopic dermatitis (AD) is a common inflammatory skin disease predominately related to Type 2 helper T (Th2) immune responses. In this study, we investigated whether piperine is able to improve AD symptoms using a trimellitic anhydride (TMA)-induced AD-like mouse model. Topical treatment with piperine reduced ear swelling (ear thickness and epidermal thickness) induced by TMA exposure. Furthermore, piperine inhibited pro-inflammatory cytokines such as TNF-α and IL-1β in mouse ears, compared with the TMA-induced AD group. In measuring allergic immune responses in draining lymph nodes (dLNs), we found that IL-4 secretion, GATA3 mRNA level, and STAT6 phosphorylation were suppressed by piperine treatment. In an ex vivo study, piperine also inhibited the phosphorylation of STAT6 on the CD4
T cells isolated from splenocytes of BALB/c mice, and piperine suppressed IL-4-induced CCL26 mRNA expression and STAT6 phosphorylation in human keratinocytes resulting in the inhibition of infiltration of CCR3
cells into inflammatory lesions. These results demonstrate that piperine could ameliorate AD symptoms through suppression of Th2-mediated immune responses, including the STAT6/GATA3/IL-4 signaling pathway. Therefore, we suggest that piperine is an excellent candidate as an inhibitor of STAT6 and may help to improve AD symptoms.


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